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molecular formula C14H16N2O3 B1380135 Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate CAS No. 1186225-86-4

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

Cat. No. B1380135
M. Wt: 260.29 g/mol
InChI Key: KQFZJWQYXVMNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315456B2

Procedure details

Methyl 5[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate (10 g) was added to sulfuric acid (25 g) at 25-30° C. and the mixture was heated to 98-102° C., followed by stirring for 15 minutes at the same temperature. The reaction mass was cooled to 25-30° C. and then poured into ice cold water (80 ml). The pH of the resulting aqueous layer was adjusted to 9-10 with ammonium hydroxide solution, followed by extracting with ethyl acetate (3×200 ml) and then distilling off the solvent under vacuum to produce 6.5 g of methyl 5-(1-piperazinyl)benzofuran-2-carboxylate (Yield: 96%).
Name
Methyl 5[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[CH2:15][CH2:14][N:13]([C:16]3[CH:17]=[CH:18][C:19]4[O:23][C:22]([C:24]([O:26][CH3:27])=[O:25])=[CH:21][C:20]=4[CH:28]=3)[CH2:12][CH2:11]2)(=O)=O)C=CC=CC=1.S(=O)(=O)(O)O.[OH-].[NH4+]>>[N:13]1([C:16]2[CH:17]=[CH:18][C:19]3[O:23][C:22]([C:24]([O:26][CH3:27])=[O:25])=[CH:21][C:20]=3[CH:28]=2)[CH2:12][CH2:11][NH:10][CH2:15][CH2:14]1 |f:2.3|

Inputs

Step One
Name
Methyl 5[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1CCN(CC1)C=1C=CC2=C(C=C(O2)C(=O)OC)C1
Name
Quantity
25 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
ice
Quantity
80 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 2) °C
Stirring
Type
CUSTOM
Details
by stirring for 15 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 25-30° C.
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate (3×200 ml)
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCNCC1)C=1C=CC2=C(C=C(O2)C(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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